molecular formula C27H20N2O5 B2749771 N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 888463-14-7

N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2749771
CAS No.: 888463-14-7
M. Wt: 452.466
InChI Key: SJPAUXUKONBJRV-UHFFFAOYSA-N
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Description

N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide, also known as EBC-46, is a natural compound derived from the fruit of the blushwood tree found in the rainforests of north Queensland, Australia. EBC-46 has shown promising results in preclinical studies as an anticancer agent, particularly in the treatment of solid tumors.

Scientific Research Applications

Anticholinesterase Activity

One study focused on the synthesis and testing of a number of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compounds exhibited significant activity toward AChE, with the structure-activity relationship (SAR) study revealing that the introduction of a benzyloxy moiety on the 7-position of the coumarin scaffold could improve anti-AChE activity. The most effective compound displayed an IC50 value of 0.16 μM, suggesting potential applications in the development of treatments for diseases characterized by cholinesterase dysfunction (Ghanei-Nasab et al., 2016).

Antibacterial Effects

Another research direction includes the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, which were synthesized and tested for antibacterial activities against Gram-negative and Gram-positive bacteria. Some of these compounds, such as 4b, 4c, 4h, and 4i, showed notable antibacterial effects, highlighting their potential as leads for the development of new antibacterial agents (Pouramiri et al., 2017).

In Vitro Cytotoxic Evaluation

Furthermore, research into the synthesis and in vitro cytotoxic evaluation of some novel hexahydroquinoline derivatives containing a benzofuran moiety was conducted. This study aimed at exploring the potential anticancer activities of these compounds. The synthesized compounds were tested against human hepatocellular carcinoma cell lines (HepG-2), revealing promising inhibitory effects with IC50 values ranging from 11.9 to 19.3 µg/mL, indicating potential applications in cancer research (El-Deen et al., 2016).

Chemosensor Applications

Additionally, a study on the development of a highly selective fluorescence chemosensor based on a coumarin fluorophore for detecting Cu2+ and H2PO4− ions was conducted. This chemosensor showed an "on-off-on" fluorescence response with high selectivity and sensitivity, demonstrating its utility in environmental monitoring and analytical chemistry (Meng et al., 2018).

Properties

IUPAC Name

N-[2-[(4-ethylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O5/c1-2-16-11-13-18(14-12-16)28-26(31)24-23(19-8-4-6-10-22(19)33-24)29-25(30)20-15-17-7-3-5-9-21(17)34-27(20)32/h3-15H,2H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPAUXUKONBJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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